Direct black 19

説明

特性

CAS番号 |

6428-31-5 |

|---|---|

分子式 |

C34H29N13NaO7S2 |

分子量 |

818.8 g/mol |

IUPAC名 |

disodium;4-amino-3,6-bis[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H29N13O7S2.Na/c35-18-1-11-26(24(37)15-18)44-40-20-3-7-22(8-4-20)42-46-32-28(55(49,50)51)13-17-14-29(56(52,53)54)33(34(48)30(17)31(32)39)47-43-23-9-5-21(6-10-23)41-45-27-12-2-19(36)16-25(27)38;/h1-16,48H,35-39H2,(H,49,50,51)(H,52,53,54); |

InChIキー |

SLRXMXRIDJLFLC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |

正規SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na] |

物理的記述 |

Dry Powder; Liquid |

製品の起源 |

United States |

Foundational & Exploratory

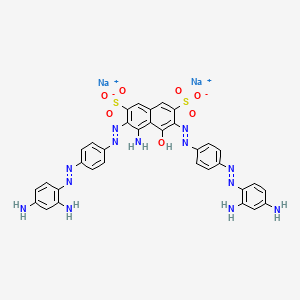

Direct black 19 chemical structure and properties

Direct Black 19: A Comprehensive Technical Guide

Introduction

This compound, also known by its Colour Index name C.I. 35255, is a substantive azo dye widely utilized in various industrial applications.[1][2] As a direct dye, it possesses a high affinity for cellulosic fibers and can be applied directly to substrates like cotton, viscose, and paper without the need for a mordant.[3] This guide provides an in-depth overview of the chemical structure, physicochemical properties, applications, and toxicological profile of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Structure

This compound is a complex multi-azo dye.[2] Its chemical identity is defined by its IUPAC name, CAS registry number, and molecular formula.

-

IUPAC Name: sodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid[4]

-

Synonyms: Direct Fast Black G, Indoblack GR, Kayarus Black G, Viscose Black N, and others.[1][4][7][8]

The chemical structure of this compound is characterized by a central 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid core linked to two phenylazo groups, which are further substituted with 2,4-diaminophenylazo moieties.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a black powder.[1][2][7][9][10][11][12] It is soluble in water, forming a greenish-black solution, and is slightly soluble in ethanol (B145695) and acetone.[1][2][7][9][11][12] The dye's color is sensitive to pH and the presence of metal ions. In concentrated sulfuric acid, it appears greenish-black, turning to a reddish-black precipitate upon dilution.[1][2][7][9][10][11] An aqueous solution becomes reddish when 10% sulfuric acid is added and turns greenish-blue with the addition of concentrated sodium hydroxide.[1][2] The presence of copper ions can cause the color to become slightly greener.[1][2][7][11][12]

Quantitative Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 839.77 g/mol | [1][2][5][6] |

| Water Solubility | 100 g/L (at 80 °C) | [2][7][11][12] |

| 22.67 g/L (at 20 °C) | [10][13] | |

| Density | 1.49 g/cm³ (at 20 °C) | [10] |

| 1.727 g/cm³ | [13] | |

| Boiling Point | 1379 °C (at 101,325 Pa) | [10][13] |

| Vapor Pressure | 0 Pa (at 25 °C) | [10][13] |

| LogP | -1.5 (at 20 °C) | [10] |

Applications

This compound is a principal black direct dye primarily used for dyeing and printing on viscose fabrics.[1][2][3] Its applications extend to other materials, including:

-

Textiles: Cotton knitwear, blankets, flannelette, silk, and wool/viscose fiber blends.[1][2][3][9] It can also be used in high-temperature dyeing of polyester (B1180765) blended fabrics in combination with disperse dyes.[1]

-

Leather and Paper: It is also utilized in the coloring of leather and paper.[1][2][3][9]

-

Other Uses: Electrochemical aluminum coloring is another application.[1][2][9]

Toxicology and Safety

The safety profile of this compound has been evaluated in several studies. It is classified as an irritant, potentially causing skin and serious eye irritation, as well as respiratory irritation.[4][6][14][15]

Genotoxicity

-

Ames Test: In the Salmonella/microsome mammalian test, this compound was found to be an indirect mutagen, inducing frameshift reverse mutations in strains TA-1538 and TA-98, particularly after metabolic activation.[14] The mutagenic activity increased significantly after reduction with dithionite.[4][14]

-

DNA Repair Assay: In an in vitro DNA repair assay using primary rat hepatocyte cultures, this compound did not induce concentration-related DNA repair synthesis.[4][14] This suggests that in vivo reduction of the azo dye may be necessary for its genotoxicity.[4][14]

Dermal Absorption

A study on rabbit skin was conducted to evaluate the dermal breakdown and absorption of the disodium (B8443419) salt of C.I. This compound.

Experimental Protocol: Dermal Absorption Study

The protocol for the dermal absorption study is outlined below.

-

Test Substance Application: 16.25 mg of the test substance was applied to the skin of rabbits.[4][14]

-

Exposure Duration: The exposure period was 144 hours.[4][14]

-

Sample Collection: Urine and feces were collected at 24-hour intervals throughout the 144-hour period.[4][14]

-

Analysis: The collected samples were analyzed for the presence of the substance and its standard metabolites.

-

Results: The total recovery of activity was approximately 25% (17.12% in urine and 7.87% in feces).[4][14] Standard metabolites were not detected.[4][14]

References

- 1. This compound - Direct Light Fast Black G - Direct Fast Black G from Emperor Chem [emperordye.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Page loading... [guidechem.com]

- 4. C.I. This compound | C34H29N13NaO7S2+ | CID 135422073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6428-31-5 | FD44459 | Biosynth [biosynth.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. This compound(direct black g) TDS|this compound(direct black g) from Chinese supplier and producer - DIRECT BLACK DYES - Enoch dye [enochdye.com]

- 8. echemi.com [echemi.com]

- 9. Direct Black 19 | 6428-31-5 [chemicalbook.com]

- 10. C.I.this compound [chembk.com]

- 11. This compound|CAS No: 6428-31-5 - Direct dye [chinainterdyes.com]

- 12. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 13. Cas 6428-31-5,Direct Black 19 | lookchem [lookchem.com]

- 14. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. dyespigments.net [dyespigments.net]

Direct black 19 molecular formula C34H27N13Na2O7S2

An In-depth Whitepaper for Researchers and Drug Development Professionals

Direct Black 19, identified by the molecular formula C34H27N13Na2O7S2, is a synthetic, water-soluble, multi-azo dye.[1][2][3] Primarily utilized in the textile, paper, and leather industries for its strong dyeing properties, its complex chemical structure and biological interactions also make it a subject of interest in toxicological and environmental research.[2][3][4] This document provides a detailed technical overview of its chemical properties, synthesis, applications, and toxicological profile, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a complex organic compound characterized by multiple azo groups (-N=N-), which are responsible for its color.[1][2] The presence of sulfonate groups (-SO3Na) confers water solubility, allowing it to be used as a direct dye without the need for mordants.[1][2] At room temperature, it exists as an odorless, dark black powder.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C34H27N13Na2O7S2 | [1][5] |

| Molecular Weight | 839.77 g/mol | [1][5] |

| CAS Number | 6428-31-5 | [3][6] |

| C.I. Name | 35255 | [5][7] |

| Appearance | Black powder | [3][5] |

| Synonyms | Direct Fast Black G, Direct Jet Black BN, Naphthol Black 19, Artificial Silk Black G, Benzo Fast Black G | [1][5][8] |

| Density | 1.49 g/cm³ (at 20°C) | [6] |

| LogP | 12.99 | [1] |

| Polar Surface Area | 380.37 Ų | [1] |

Table 2: Solubility and Color Characteristics

| Solvent/Condition | Observation | Reference |

| Water | Soluble; forms a greenish-black solution. Solubility is 100 g/L at 80°C. | [3][5] |

| Ethanol & Acetone | Slightly soluble | [3][5] |

| Concentrated H₂SO₄ | Greenish-black color; dilution results in a red-black precipitate. | [3][5] |

| Concentrated HNO₃ | Dark brown color | [3][5] |

| Aqueous Solution + 10% H₂SO₄ | Turns reddish | [5] |

| Aqueous Solution + Conc. NaOH | Turns greenish-blue | [5] |

Synthesis and Manufacturing

This compound is produced through a multi-step industrial process involving diazotization and coupling reactions. The synthesis does not occur naturally.[1] The general manufacturing method involves the reaction of benzidine (B372746) derivatives with naphthalene-based compounds.[1]

A more specific manufacturing process is described as follows:

-

First Coupling: Two moles of 4-Nitrobenzenamine are diazotized. One mole is coupled with one mole of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid) under acidic conditions, and the second mole is coupled under alkaline conditions.[3]

-

Reduction: The nitro groups of the resulting intermediate are reduced to amino groups.[3]

-

Second Diazotization & Coupling: The newly formed amino groups are diazotized and subsequently coupled with two moles of Benzene-1,3-diamine to yield the final this compound molecule.[3]

Caption: Synthesis workflow for this compound.

Experimental Protocols & Applications

The primary application of this compound is as a dye for cellulosic fibers like cotton and viscose, but it is also used for silk, wool, leather, and paper.[2][3][5]

This protocol is a generalized procedure for dyeing cellulosic fibers.

-

Bath Preparation: Prepare a dye bath containing this compound. The concentration depends on the desired shade. Add an electrolyte such as sodium chloride or sodium sulfate (B86663) to promote dye exhaustion.

-

Dyeing: Introduce the wetted fabric into the dye bath at a low temperature (approx. 40°C).

-

Temperature Increase: Gradually raise the temperature of the dye bath to near boiling (90-95°C) over 30-45 minutes.[5]

-

Dyeing Cycle: Maintain this temperature for 45-60 minutes to allow for dye penetration and fixation.

-

Cooling & Rinsing: Allow the bath to cool naturally to around 80°C, which aids in dye exhaustion.[5] Rinse the dyed fabric thoroughly with cold water to remove unfixed dye.

-

After-treatment (Optional): To improve wash fastness, an after-treatment with a cationic fixing agent can be applied.[2]

Caption: General experimental workflow for textile dyeing.

-

Ames Test (Bacterial Reverse Mutation Assay): This test assesses the mutagenic potential of a chemical.[4][8]

-

Salmonella typhimurium strains with pre-existing mutations that render them unable to synthesize histidine are used.

-

The bacteria are exposed to this compound, with and without a metabolic activation system (S9 mix from rat liver).[4][8]

-

The plates are incubated, and the number of revertant colonies (which have regained the ability to produce histidine) is counted.

-

A significant increase in revertant colonies compared to the control indicates mutagenicity. This compound was found to be an indirect mutagen, inducing frameshift mutations in strains TA-1538 and TA-98.[4]

-

-

In Vitro DNA Repair Assay (Unscheduled DNA Synthesis - UDS): This assay detects the ability of a substance to induce DNA damage, which in turn triggers repair mechanisms.

-

Primary rat hepatocyte cultures are treated with the test substance (this compound).[8]

-

A radiolabeled DNA precursor (e.g., ³H-thymidine) is added to the culture medium.

-

If the substance causes DNA damage, the cell will incorporate the radiolabeled precursor during the repair process (unscheduled DNA synthesis).

-

The amount of incorporated radioactivity is measured. Studies found that this compound did not induce concentration-related DNA repair synthesis in this in vitro model, suggesting that in vivo metabolic reduction may be necessary for its genotoxicity.[8]

-

Caption: Generalized workflow for toxicological assessment.

Toxicology and Safety Information

As a benzidine-based azo dye, this compound requires careful handling. Azo dyes can be reduced to form aromatic amines, some of which are known carcinogens.

Table 3: GHS Hazard Information and Safety Precautions

| Category | Information | Reference |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][8] |

| Signal Word | Warning | [4][8] |

| Toxicological Profile | LD50 (oral, rat) > 2000 mg/kg.[7] Considered an indirect mutagen in the Ames test.[4] Did not induce in vitro DNA repair synthesis in rat hepatocytes.[8] May cause skin irritation in sensitive individuals.[9] | |

| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, and appropriate protective clothing to minimize skin contact. Use in a well-ventilated area or with respiratory protection to avoid inhaling dust.[9][10] | |

| Handling & Storage | Store in a cool, dry, well-ventilated area in tightly closed containers. Minimize dust generation and accumulation.[9] | |

| Environmental Fate | Not readily biodegradable. As a water-soluble dye, its presence in aquatic environments is evident. Should be treated to remove color before discharge into waterways.[7] |

Role in Signaling Pathways

Based on the reviewed scientific literature, this compound is not known to have a direct or intended role in biological signaling pathways relevant to drug development or therapeutic action. Its biological effects are primarily studied within the context of toxicology, focusing on mechanisms of genotoxicity and irritation rather than specific interactions with signaling cascades. The genotoxic effects observed are likely due to the metabolic breakdown of the dye into reactive intermediates that can damage DNA.[8]

Conclusion

This compound is a commercially significant multi-azo dye with well-defined chemical properties and synthesis pathways. Its primary utility lies in industrial dyeing applications. For the scientific community, particularly in toxicology and drug development, its importance stems from its potential for adverse biological effects, including skin, eye, and respiratory irritation, and genotoxicity. The data indicates that metabolic activation is a key step in its mutagenic activity. Researchers and professionals handling this compound should adhere to strict safety protocols due to its hazardous properties. Further research is warranted to fully elucidate the in vivo metabolic pathways and the precise mechanisms of its genotoxicity.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. C.I. This compound | C34H29N13NaO7S2+ | CID 135422073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Direct Light Fast Black G - Direct Fast Black G from Emperor Chem [emperordye.com]

- 6. chembk.com [chembk.com]

- 7. dyespigments.net [dyespigments.net]

- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cncolorchem.com [cncolorchem.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Direct Black 19

Abstract

Direct Black 19 (C.I. 35255) is a multi-azo dye known for its application in dyeing cellulosic fibers, leather, and paper.[1][2][3][4] Its synthesis is a multi-step process involving sequential diazotization and azo coupling reactions. This technical guide provides a comprehensive overview of the manufacturing process of this compound, including detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway. The information presented herein is compiled from various sources to offer a detailed resource for researchers and professionals in the field of dye chemistry and manufacturing.

Introduction

This compound is a substantive, water-soluble dye that forms strong bonds with fibers like cotton and viscose without the need for a mordant.[5] It belongs to the trisazo class of dyes, containing three azo (-N=N-) chromophores, which are responsible for its deep black color.[3] The manufacturing process is a classical example of azo dye synthesis, beginning with the diazotization of an aromatic amine, followed by a series of coupling reactions to build the complex molecular structure.[1][2][3]

Chemical Synthesis Pathway

The synthesis of this compound is a multi-stage process that can be broadly categorized into the following key stages:

-

First Diazotization: Diazotization of p-nitroaniline.

-

First and Second Coupling: Stepwise coupling of the diazotized p-nitroaniline with H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) under acidic and then alkaline conditions.

-

Reduction: Reduction of the two nitro groups on the intermediate compound to primary amino groups.

-

Second Diazotization: Diazotization of the newly formed diamino intermediate.

-

Final Coupling: Coupling of the bis-diazonium salt with m-phenylenediamine (B132917) to yield the final this compound dye.

A visual representation of this intricate synthesis pathway is provided below.

Caption: Synthesis Pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters for each major step in the synthesis of this compound.

Table 1: Reactants and Intermediates

| Compound | Molar Mass ( g/mol ) | Role |

| p-Nitroaniline | 138.12 | Starting Material |

| H-Acid | 319.30 | Coupling Component |

| Sodium Nitrite (B80452) | 69.00 | Diazotizing Agent |

| Hydrochloric Acid | 36.46 | Acid Catalyst |

| Sodium Sulfide | 78.04 | Reducing Agent |

| m-Phenylenediamine | 108.14 | Final Coupling Component |

| Sodium Carbonate | 105.99 | pH Modifier |

Table 2: Reaction Conditions and Parameters

| Step | Key Reactants | Molar Ratio | Temperature (°C) | pH | Reaction Time |

| 1. First Diazotization | p-Nitroaniline : Sodium Nitrite | 1 : 1.05 | 0 - 5 | < 2 | 30 - 60 min |

| 2. First Coupling | Diazotized p-NA : H-Acid | 1 : 1 | 5 - 10 | 2 - 3 | 1 - 2 hours |

| 3. Second Coupling | Monoazo Intermediate : Diazotized p-NA | 1 : 1 | 5 - 10 | 8 - 9 | 1 - 2 hours |

| 4. Reduction | Dinitro Intermediate : Sodium Sulfide | Stoichiometric | 60 - 70 | Alkaline | 2 - 4 hours |

| 5. Second Diazotization | Diamino Intermediate : Sodium Nitrite | 1 : 2.1 | 0 - 5 | < 2 | 1 - 2 hours |

| 6. Final Coupling | Bis-diazonium Salt : m-Phenylenediamine | 1 : 1 | 5 - 15 | 4 - 5 | 2 - 4 hours |

Experimental Protocols

The following are detailed experimental protocols for the laboratory-scale synthesis of this compound.

First Diazotization of p-Nitroaniline

-

In a suitable reaction vessel, prepare a suspension of one molar equivalent of p-nitroaniline in water.

-

Add approximately 2.5-3 molar equivalents of concentrated hydrochloric acid.

-

Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

-

In a separate beaker, dissolve a slight molar excess (approximately 1.05 equivalents) of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension, ensuring the temperature is maintained below 5°C.

-

Continue stirring for 30-60 minutes at 0-5°C after the addition is complete.

-

Confirm the completion of the diazotization by a positive test with starch-iodide paper, which indicates a slight excess of nitrous acid.

-

The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling step.

First and Second Coupling with H-Acid

-

In a separate reaction vessel, dissolve one molar equivalent of H-acid in water, adding sodium carbonate until the H-acid dissolves and the solution is slightly alkaline.

-

Cool this solution to 0-5°C in an ice bath.

-

First Coupling (Acidic): Adjust the pH of the H-acid solution to 2-3 with hydrochloric acid.

-

Slowly add one molar equivalent of the cold diazonium salt solution from step 4.1 to the cold H-acid solution with vigorous stirring.

-

Maintain the temperature at 5-10°C and continue stirring for 1-2 hours.

-

Second Coupling (Alkaline): After the first coupling is complete, raise the pH of the reaction mixture to 8-9 by adding a solution of sodium carbonate or sodium hydroxide.

-

Slowly add a second molar equivalent of the cold diazonium salt solution from a freshly prepared batch (as in step 4.1) to the reaction mixture.

-

Maintain the temperature at 5-10°C and stir for another 1-2 hours to yield the disazo dinitro intermediate.

Reduction of the Dinitro Intermediate

-

To the vessel containing the disazo dinitro intermediate, add a stoichiometric amount of sodium sulfide dissolved in water.

-

Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 2-4 hours.

-

The completion of the reduction of the nitro groups to amino groups can be monitored by a color change of the reaction mixture.

-

The product of this step is the disazo diamino intermediate.

Second Diazotization of the Diamino Intermediate

-

Cool the solution of the disazo diamino intermediate to 0-5°C in an ice-salt bath.

-

Add approximately 5-6 molar equivalents of concentrated hydrochloric acid.

-

In a separate beaker, dissolve a slight molar excess (approximately 2.1 equivalents) of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution to the cold diamino intermediate solution, maintaining the temperature below 5°C.

-

Stir for 1-2 hours at 0-5°C to ensure complete bis-diazotization.

-

The resulting bis-diazonium salt solution should be used promptly.

Final Coupling with m-Phenylenediamine

-

In a separate vessel, dissolve one molar equivalent of m-phenylenediamine in water with a small amount of hydrochloric acid.

-

Cool this solution to 5-10°C.

-

Slowly add the cold bis-diazonium salt solution from step 4.4 to the m-phenylenediamine solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 4 and 5 by the controlled addition of a sodium carbonate solution.

-

Continue stirring for 2-4 hours, allowing the temperature to gradually rise to 15°C.

-

The completion of the coupling reaction results in the formation of this compound.

-

The dye can be isolated by salting out with sodium chloride, followed by filtration, washing, and drying.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures.

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound is a well-established process in industrial dye chemistry, relying on fundamental principles of diazotization and azo coupling. Careful control of reaction parameters such as temperature and pH is crucial at each stage to ensure high yield and purity of the final product. The protocols and data presented in this guide provide a detailed framework for the laboratory-scale synthesis and a deeper understanding of the manufacturing process for this important commercial dye. Researchers and professionals are advised to adhere to strict safety protocols when handling the chemical intermediates, particularly the potentially unstable diazonium salts.

References

- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 2. High Yield and Selective Electrocatalytic Reduction of Nitroarenes to Anilines using Redox Mediators - Enlighten Research Data [researchdata.gla.ac.uk]

- 3. pharmdguru.com [pharmdguru.com]

- 4. youtube.com [youtube.com]

- 5. US4952680A - Preparation of stable solutions of azo dyes of m-phenylenediamine by reaction with formic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of Direct Black 19

This technical guide provides a comprehensive overview of the solubility of Direct Black 19 in water and organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 35255, is a diazo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] It is also utilized in the dyeing of leather and paper.[2][3] The dye is an anionic compound, typically available as a sodium salt, and its solubility characteristics are crucial for its application and for understanding its environmental and toxicological profiles.[1][4]

Solubility of this compound

The solubility of this compound is a key parameter influencing its use in various applications. The dye is generally characterized by its good solubility in water, which is a defining feature of direct dyes.[1][5]

This compound is soluble in water, forming a greenish-black solution.[2][6][7][8] Its solubility is temperature-dependent, increasing significantly with a rise in temperature.[5] This property is essential for the preparation of dye baths in the textile industry.

The presence of divalent cations like calcium and magnesium, which cause water hardness, can lead to the precipitation of the dye, negatively impacting the dyeing process.[5] Therefore, the use of soft water or the addition of sequestering agents is often recommended.[5] The addition of sodium carbonate can also aid in the dissolution of direct dyes with poor solubility.[5]

This compound exhibits limited solubility in most organic solvents. It is described as being slightly soluble in ethanol (B145695) and acetone.[2][3][6][7][8]

The following table summarizes the available quantitative data on the solubility of this compound.

| Solvent | Temperature | Solubility | Reference |

| Water | 80 °C | 100 g/L | [3][6][7] |

| Water | 20 °C | 22.67 g/L | [8] |

| Ethanol | Not Specified | Slightly Soluble | [2][3][6][7] |

| Acetone | Not Specified | Slightly Soluble | [2][3][6][7] |

Experimental Protocol for Solubility Determination

While specific experimental details for this compound are not extensively published, a standard isothermal shake-flask method can be employed to determine its solubility in various solvents.[9] This method is widely accepted for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Screw-capped vials

-

Constant temperature water bath or shaker

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The amount of dye should be sufficient to ensure that a solid phase remains at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For colloidal suspensions, centrifugation may be necessary to achieve a clear separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved particles. Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a UV-Vis spectrophotometer.[4][9][10] This requires the prior establishment of a calibration curve using standard solutions of known concentrations at the dye's maximum absorbance wavelength (λmax).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualizations

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions.[7] The following diagram illustrates the general manufacturing workflow.

Caption: A simplified workflow for the synthesis of this compound.

The removal of this compound from aqueous solutions is a subject of environmental research. The following diagram outlines a typical experimental workflow for studying its removal using coagulation.[11]

Caption: A standard jar test workflow for evaluating the removal of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Direct Light Fast Black G - Direct Fast Black G from Emperor Chem [emperordye.com]

- 3. This compound|CAS No: 6428-31-5 - Direct dye [chinainterdyes.com]

- 4. C.I. This compound | C34H29N13NaO7S2+ | CID 135422073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Direct black g, this compound, this compound dye [xcwydyes.com]

- 6. Direct Black 19 | 6428-31-5 [chemicalbook.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. C.I.this compound [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. iwaponline.com [iwaponline.com]

Spectroscopic Properties of Direct Black 19: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and General Properties

Direct Black 19 is a complex, water-soluble anionic dye.[2] Its chemical structure, characterized by multiple azo (-N=N-) linkages and aromatic rings, is responsible for its intense color.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CI Name | This compound | [1] |

| CI Number | 35255 | [1] |

| CAS Number | 6428-31-5 | [1] |

| Chemical Class | Multi-azo dye | [1][2] |

| Molecular Formula | C₃₄H₂₇N₁₃Na₂O₇S₂ | [1] |

| Molecular Weight | 839.77 g/mol | [1] |

| Appearance | Black powder | [1] |

| Solubility | Soluble in water | [2] |

UV-Visible Spectroscopy

The color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum. The extensive system of conjugated double bonds in its molecular structure gives rise to strong π → π* electronic transitions.

Absorption Spectrum

A UV-Visible absorption spectrum of this compound in an aqueous solution is expected to show a broad absorption band across the visible spectrum, which is characteristic of black dyes. The maximum absorption wavelength (λmax) is a key parameter for quantitative analysis. While specific values for this compound are not available in the reviewed literature, a spectrophotometric method for its analysis was reported by Hitz et al. in 1978, suggesting that such data exists in specialized literature.[3][4]

Molar Absorptivity

The molar absorptivity (ε), or molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and is essential for quantitative analysis using the Beer-Lambert law. The determination of the molar absorptivity of this compound would require experimental measurement.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the electronic structure and environment of a molecule. Many azo dyes are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay processes.

Excitation and Emission Spectra

To date, there is no publicly available information on the fluorescence properties of this compound. If it were to exhibit fluorescence, it would have characteristic excitation and emission spectra. The excitation spectrum would likely resemble its absorption spectrum, while the emission spectrum would be red-shifted (Stokes shift).

Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Given the general properties of azo dyes, the fluorescence quantum yield of this compound is expected to be very low.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the determination of the key spectroscopic properties of this compound.

Determination of UV-Visible Absorption Spectrum and Molar Absorptivity

This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity of this compound.

Materials:

-

This compound powder

-

Distilled or deionized water (spectroscopic grade)

-

Volumetric flasks (e.g., 100 mL, 10 mL)

-

Pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound powder (e.g., 10 mg) and dissolve it in a known volume of distilled water (e.g., 100 mL) in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range to scan from 200 to 800 nm.

-

Use a quartz cuvette filled with distilled water as a blank to zero the instrument.

-

Record the absorbance spectra of each of the standard solutions.

-

-

Determination of λmax: Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

-

Calculation of Molar Absorptivity:

-

Using the absorbance value at λmax for each standard solution, plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the resulting linear graph will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm.

-

Measurement of Fluorescence Spectra and Quantum Yield

This protocol describes the steps to measure the fluorescence excitation and emission spectra and to calculate the fluorescence quantum yield of this compound relative to a standard.

Materials:

-

This compound solution of known absorbance at the excitation wavelength

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slits to appropriate widths to balance signal intensity and spectral resolution.

-

-

Measurement of Emission Spectrum:

-

Excite the sample at a wavelength where it absorbs light (determined from the UV-Vis spectrum).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

-

-

Measurement of Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence emission.

-

Scan the excitation monochromator over a range of wavelengths to record the fluorescence excitation spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a solution of the fluorescence standard with a similar absorbance (typically < 0.1) at the same excitation wavelength as the this compound solution.

-

Measure the integrated fluorescence intensity (the area under the emission spectrum) for both the this compound solution and the standard solution under identical experimental conditions.

-

Calculate the quantum yield of this compound (Φx) using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) Where:

-

Φst is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts x and st refer to the sample and the standard, respectively.

-

-

Data Presentation

Due to the lack of available data in the public domain, the following tables are presented as templates for researchers to populate with their experimentally determined values.

Table 2: UV-Visible Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Water | Data not available | Data not available |

| Other | Data not available | Data not available |

Table 3: Fluorescence Spectroscopic Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

| Water | Data not available | Data not available | Data not available | Data not available |

| Other | Data not available | Data not available | Data not available | Data not available |

Conclusion

This technical guide has synthesized the available information on the spectroscopic properties of this compound and provided standardized protocols for their experimental determination. While specific quantitative data remains to be fully characterized in accessible literature, the methodologies outlined herein offer a clear path for researchers to obtain reliable and reproducible spectroscopic data. Such data is indispensable for the accurate quantification of this compound in various matrices and for a deeper understanding of its photophysical behavior. Further investigation, particularly the retrieval of the findings from the cited 1978 study by Hitz et al., is recommended to complete the spectroscopic profile of this important industrial dye.

References

A Technical Guide to the Mechanism of Action of Direct Black 19 as a Potential Biological Stain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties of C.I. Direct Black 19 (C.I. 35255) and its postulated mechanism of action as a biological stain. While primarily utilized in the textile industry for dyeing cellulosic fibers, its molecular structure suggests a strong potential for histological applications. This document outlines its binding principles, presents available quantitative data, and offers a representative protocol for its use in staining paraffin-embedded tissues.

Chemical and Physical Properties of this compound

This compound is a water-soluble, multi-azo direct dye. Its significant features are the multiple azo groups (-N=N-), which act as chromophores, and the presence of anionic sulfonate groups (-SO₃⁻) that ensure aqueous solubility and play a key role in its binding mechanism. The large, planar aromatic structure is fundamental to its affinity for macromolecular substrates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| C.I. Name | This compound | [1] |

| C.I. Number | 35255 | [2] |

| CAS Number | 6428-31-5 | [3] |

| Chemical Class | Diazo / Multi-azo Dye | |

| Molecular Formula | C₃₄H₂₇N₁₃Na₂O₇S₂ | [1] |

| Molecular Weight | 839.77 g/mol | [4] |

| Appearance | Black Powder | [5] |

| Aqueous Solubility | Good; yields a greenish-black solution. | [5] |

Postulated Mechanism of Action in Biological Staining

As a "direct" dye, this compound is expected to bind to tissue components without the need for a mordant. The staining mechanism is multifactorial, relying on a combination of non-covalent interactions between the dye molecule and biological macromolecules such as proteins (e.g., collagen) and nucleic acids.

The primary binding forces are presumed to be:

-

Ionic (Electrostatic) Interactions: The negatively charged sulfonate groups on the dye molecule are attracted to positively charged sites on tissue proteins, such as the protonated amino groups of lysine (B10760008) and arginine residues. This is a dominant mode of interaction for many histological stains.

-

Hydrogen Bonding: The numerous nitrogen and oxygen atoms within the dye's structure can act as hydrogen bond acceptors, interacting with hydrogen bond donors on proteins and nucleic acids.

-

Van der Waals Forces and Hydrophobic Interactions: The extensive, planar aromatic regions of the this compound molecule allow for close apposition to hydrophobic domains of proteins, leading to significant cumulative van der Waals attractions. These non-ionic forces are critical for the affinity of large azo dyes to proteins.[6][7]

The combination of these forces allows this compound to associate with and accumulate in various tissue structures, leading to visible staining. Its large size and linear structure may confer a high affinity for fibrous proteins like collagen, similar to other direct dyes used for this purpose.

References

- 1. This compound (C.I.35255) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. abmole.com [abmole.com]

- 3. C.I. This compound | C34H29N13NaO7S2+ | CID 135422073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6428-31-5 | FD44459 | Biosynth [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Are picro-dye reactions for collagens quantitative? Chemical and histochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How histological stains work | Basicmedical Key [basicmedicalkey.com]

In-Depth Technical Guide to the Toxicological Profile of Direct Black 19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 19 (C.I. 35255; CAS No. 6428-31-5) is a disazo dye belonging to the benzidine-based class of colorants. It has been utilized in various industrial applications, including the dyeing of textiles, paper, and leather. Due to its chemical structure, which incorporates a benzidine (B372746) moiety, the toxicological profile of this compound has been a subject of scrutiny. The metabolic breakdown of benzidine-based dyes can release free benzidine, a known human carcinogen.[1][2][3] This technical guide provides a comprehensive overview of the available safety and toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of toxicity.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 6428-31-5 | [4][5][6] |

| Molecular Formula | C34H27N13Na2O7S2 | [4][6] |

| Molecular Weight | 839.77 g/mol | [4][6] |

| Appearance | Black powder | [4] |

| Synonyms | C.I. This compound, disodium (B8443419) salt; Vicorect Black FB; Atul Direct Black VG | [7] |

| Solubility | Water-soluble | [5] |

Toxicological Profile

Acute Toxicity

Specific acute toxicity data for this compound is limited. However, based on information for similar water-soluble azo dyes, it is suggested to have low acute toxicity.

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | > 2000 mg/kg bw | [5] |

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test Principle: The acute toxic class method involves a stepwise procedure where a substance is administered to a small group of animals at a defined dose. The outcome of the first step determines the subsequent dosing level (higher or lower). The objective is to identify a dose that causes mortality or evident toxicity to classify the substance.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure: Animals are fasted overnight before a single dose of the test substance is administered by oral gavage. Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.

Skin and Eye Irritation

Qualitative data suggests that this compound is unlikely to be a skin irritant but may cause eye irritation.

| Endpoint | Species | Result | Reference(s) |

| Skin Irritation | Not specified | Unlikely to be irritating | [5] |

| Eye Irritation | Not specified | May be irritating | [5] |

Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Test Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specified intervals.

-

Procedure: The eyes are examined at 1, 24, 48, and 72 hours after application. The scores for corneal opacity, iritis, and conjunctival redness and chemosis are recorded. The reversibility of the effects is also observed.

Skin Sensitization

No specific data on the skin sensitization potential of this compound from a Local Lymph Node Assay (LLNA) was identified.

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

-

Test Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. A substance is classified as a sensitizer (B1316253) if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls (Stimulation Index ≥ 3).

-

Procedure: The test substance is applied to the dorsum of the ears of mice for three consecutive days. On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously, and the animals are sacrificed a few hours later. The auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

Genotoxicity

This compound has shown evidence of mutagenicity, particularly after metabolic activation or chemical reduction.

| Test System | Strain(s) | Metabolic Activation | Result | Reference(s) |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium TA98, TA1538 | With S9 mix | Positive | [8] |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium TA98, TA1538 | With sodium dithionite (B78146) reduction | Positive | [9] |

| In vivo Micronucleus Test | Mouse | Intraperitoneal | Positive | [8] |

| In vitro DNA Repair Assay | Rat hepatocytes | Not specified | Negative | [8] |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

-

Test Principle: The Ames test uses amino acid-requiring strains of Salmonella typhimurium to detect point mutations (base substitutions or frameshifts) which result in a reversion to a prototrophic state, allowing the bacteria to grow on a minimal medium.[10]

-

Procedure: The test substance, bacterial tester strains, and (with or without) a metabolic activation system (S9 mix from rat liver) are combined and plated on a minimal agar (B569324) medium. After incubation for 48-72 hours, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

Carcinogenicity

While no long-term carcinogenicity studies specifically on this compound were found, it belongs to the class of benzidine-based azo dyes, which are known to be carcinogenic.[1][2][3] Studies on the related dye, Direct Black 38, have shown evidence of carcinogenicity in rodents.[1][2][3][11] The carcinogenicity of these dyes is attributed to their metabolic conversion to benzidine, a known human carcinogen.[1][2][3]

| Study | Species | Route | Findings | Reference(s) |

| 13-week subchronic toxicity of Direct Black 38 | Rat | Oral (feed) | Hepatocellular carcinomas and neoplastic nodules of the liver | [11] |

Experimental Protocol: Carcinogenicity Study (Based on NTP Rodent Bioassay)

-

Test Principle: Long-term (typically 2-year) studies in rodents (rats and mice) are conducted to assess the carcinogenic potential of a chemical.

-

Procedure: The test substance is administered to groups of animals at different dose levels in their feed or by gavage for the majority of their lifespan. A control group receives the vehicle only. Animals are monitored for clinical signs of toxicity and tumor development. At the end of the study, a complete histopathological examination of all major tissues and organs is performed to identify neoplastic lesions.

Reproductive and Developmental Toxicity

No specific studies on the reproductive and developmental toxicity of this compound were identified in the literature. This represents a significant data gap.

Experimental Protocol: Reproductive/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

-

Test Principle: This screening test provides preliminary information on the potential effects of a substance on reproduction and development.

-

Procedure: The test substance is administered to male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation. Endpoints evaluated include effects on fertility, pregnancy, maternal and paternal health, and offspring viability, growth, and development.

Repeated-Dose Toxicity

No specific repeated-dose toxicity studies for this compound were found. However, a 13-week subchronic toxicity study on the structurally similar Direct Black 38 in rats indicated that the liver is a target organ for toxicity, with findings of hepatocellular carcinomas and neoplastic nodules.[11]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

-

Test Principle: The test substance is administered orally to groups of rodents at three or more dose levels for 90 days to determine the no-observed-adverse-effect level (NOAEL) and identify target organs.

-

Procedure: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study. A complete necropsy and histopathological examination of organs and tissues are conducted.

Metabolism and Toxicokinetics

The primary metabolic pathway for this compound, like other azo dyes, involves the reductive cleavage of the azo linkages (-N=N-). This biotransformation is primarily carried out by azoreductases produced by the intestinal microbiota and, to a lesser extent, by hepatic enzymes.[12] This process breaks the dye molecule into smaller aromatic amine metabolites. In the case of this compound, this metabolic cleavage is expected to release benzidine and other aromatic amines.

Once formed, benzidine can be absorbed into the systemic circulation and undergo further metabolic activation in the liver, primarily through N-oxidation and N-acetylation, to form reactive intermediates that can bind to DNA and proteins, leading to genotoxic and carcinogenic effects.

Hypothetical Metabolic Pathway of this compound

Caption: Hypothetical metabolic pathway of this compound.

Signaling Pathways

Specific signaling pathways disrupted by this compound have not been elucidated. However, based on the known carcinogenicity of its primary metabolite, benzidine, it is plausible that pathways involved in DNA damage response and cell cycle regulation are affected. Benzidine-induced DNA adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, and activate signaling cascades that promote uncontrolled cell proliferation and inhibit apoptosis, ultimately contributing to tumorigenesis.

Potential Logic of Benzidine-Induced Carcinogenesis

Caption: Postulated mechanism of this compound carcinogenicity.

Conclusion

The toxicological profile of this compound is of significant concern due to its classification as a benzidine-based azo dye. The primary hazard is associated with its metabolism to benzidine, a known human carcinogen. Genotoxicity data indicates that this compound is mutagenic, particularly after metabolic activation. While specific data on acute toxicity, skin/eye irritation, skin sensitization, reproductive/developmental toxicity, and repeated-dose toxicity for this compound are limited, the potential for serious long-term health effects, particularly carcinogenicity, warrants handling this substance with extreme caution. Further research is needed to fill the existing data gaps and to fully elucidate its toxicological properties and mechanisms of action. Professionals handling this substance should adhere to strict safety protocols to minimize exposure.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Azo Dye Metabolism → Area → Sustainability [pollution.sustainability-directory.com]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 11. ask-force.org [ask-force.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Research Applications of Misetionamide (GP-2250), CAS Number 6428-31-5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Misetionamide (B6335462), also known as GP-2250 (CAS Number 6428-31-5), is a novel oxathiazine derivative of taurultam (B145894) that has emerged as a promising anti-neoplastic agent.[1] This technical guide provides a comprehensive overview of the research applications of misetionamide, focusing on its mechanism of action, preclinical efficacy, and available clinical data. The document details its unique dual-pronged attack on cancer cells by disrupting their energy metabolism and inhibiting key tumor-promoting transcription factors. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate the replication and further exploration of its therapeutic potential.

Mechanism of Action

Misetionamide exhibits a unique mechanism of action that selectively targets cancer cells by disrupting their energy metabolism and key signaling pathways essential for their growth and survival.[2][3]

2.1 Inhibition of Aerobic Glycolysis:

Cancer cells heavily rely on aerobic glycolysis, a phenomenon known as the Warburg effect, for energy (ATP) production.[2][4] Misetionamide directly inhibits several key enzymes in this pathway:

-

Hexokinase 2 (HK2): By inhibiting HK2, misetionamide blocks the first committed step of glycolysis, leading to a reduction in downstream glycolytic intermediates.[1]

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Inhibition of GAPDH, a rate-limiting enzyme in glycolysis, further depletes the cancer cell's energy resources.[5][6]

This disruption of glycolysis leads to a significant decrease in intracellular ATP levels, inducing metabolic and oxidative stress within the cancer cells.[2][5] Normal cells are less affected as they primarily rely on the more efficient oxidative phosphorylation for ATP production, a capability often lost in cancer cells.[2]

2.2 Modulation of Key Signaling Pathways:

The energy deficit induced by misetionamide triggers a cascade of effects on critical signaling pathways that regulate cell growth, proliferation, and survival:

-

AKT/mTOR Pathway: Misetionamide has been shown to inhibit the activation and expression of AKT and the mammalian target of rapamycin (B549165) (mTOR), key regulators of cell growth and proliferation.[1] The reduction in ATP levels leads to the activation of AMP-activated protein kinase (AMPK), which in turn downregulates mTOR signaling.[5]

-

NF-κB Pathway: Misetionamide directly inhibits the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a crucial promoter of tumor cell proliferation and survival.[2][5] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[3]

-

c-MYC and HIF-1α: The compound has also been found to inhibit the oncogenic transcription factors c-MYC and hypoxia-inducible factor-1α (HIF-1α).[1][7]

The culmination of these effects is the induction of apoptosis (programmed cell death) and a halt in tumor cell proliferation.[6][8]

Quantitative Data

3.1 In Vitro Cytotoxicity

Misetionamide has demonstrated broad anti-neoplastic activity across a wide range of human cancer cell lines. An in vitro cytotoxicity screen using the OncoPanel™ assay tested the compound against over 300 cancer cell lines.[9] While the complete dataset is not publicly available, published data highlights its efficacy in pancreatic and ovarian cancer cell lines.

Table 1: IC50 Values of Misetionamide in Ovarian Cancer Cell Lines

| Cell Line | IC50 (µM) after 72h |

|---|---|

| OVCAR4 | <100 |

| OVCAR8 | <100 |

| Kuramochi | <100 |

| Other 7 cell lines | 3.8 to 289.8 |

Data from viability assays.[10]

Table 2: IC50 Values of Misetionamide in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h |

|---|---|

| Bo103 | 670 |

| Bo80 | 257 |

| Bo73 | 646 |

Data from MTT analysis.[5]

3.2 In Vivo Efficacy

Preclinical studies using patient-derived xenograft (PDX) models have demonstrated the in vivo anti-tumor activity of misetionamide, both as a monotherapy and in combination with standard-of-care chemotherapeutics.

Table 3: In Vivo Efficacy in Pancreatic Cancer PDX Models

| Treatment Group | Aggregate Tumor Regression (ATR) |

|---|---|

| Gemcitabine (B846) alone | 10% |

| GP-2250 + Gemcitabine | 74% |

| Gemcitabine alone (maintenance) | 19% |

| GP-2250 + Gemcitabine (maintenance) | 79% |

Data from eight PDX models.[5]

In ovarian cancer orthotopic mouse models, the combination of misetionamide with PARP inhibitors or bevacizumab showed a significant reduction in tumor weight and the number of nodules compared to monotherapy.[1]

3.3 Clinical Pharmacokinetics

Interim results from the Phase 1 clinical trial (NCT03854110) in patients with advanced pancreatic adenocarcinoma have provided initial pharmacokinetic data.

Table 4: Pharmacokinetic Parameters of Misetionamide

| Parameter | Value |

|---|---|

| Blood Half-life | ~5 hours |

| Biological Half-life (based on mTOR/AKT biomarkers) | 4-5 days |

Data from interim analysis of trial NCT03854110.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of misetionamide.

4.1 Cell Viability (MTT) Assay

This protocol is based on the methodology used to assess the cytotoxic effects of misetionamide on pancreatic cancer cell lines.[5]

-

Cell Seeding: Plate pancreatic cancer cells (e.g., Bo103, Bo80, Bo73) in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of misetionamide (e.g., 200 µM to 1000 µM) and/or gemcitabine for 48 hours. Include untreated cells as a control.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

4.2 Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on the methods used to determine the induction of apoptosis by misetionamide.[9]

-

Cell Treatment: Culture cancer cells in 6-well plates and treat with desired concentrations of misetionamide for the specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the supernatant. Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4.3 Western Blotting

This protocol is a general guide for assessing changes in protein expression and signaling pathways, as reported in misetionamide research.[1]

-

Protein Extraction: Treat cells with misetionamide, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, HK2, GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clinical Development

Misetionamide is currently being evaluated in a Phase 1/2 clinical trial (NCT03854110) in combination with gemcitabine for patients with advanced or metastatic pancreatic adenocarcinoma who have progressed on 5-fluorouracil-based chemotherapy.[4][5] Interim results have shown an encouraging safety and tolerability profile and favorable progression-free survival (PFS) outcomes compared to historical data for gemcitabine alone.[7]

Conclusion

Misetionamide (GP-2250) is a novel anti-cancer agent with a compelling and unique mechanism of action that involves the dual inhibition of tumor metabolism and key pro-survival signaling pathways. Preclinical data in pancreatic and ovarian cancer models are promising, demonstrating both single-agent activity and synergistic effects with standard chemotherapies. The ongoing clinical evaluation will be critical in determining its therapeutic potential in a clinical setting. This technical guide provides a foundational resource for researchers and drug development professionals interested in further investigating the utility of this promising compound.

References

- 1. Antineoplastic activity of GP-2250 in-vitro and in mouse xenograf...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Cancer Drugs Publishes Preclinical Data Demonstrating [globenewswire.com]

- 4. researchgate.net [researchgate.net]

- 5. Maintenance Therapy for Pancreatic Cancer, a New Approach Based on the Synergy between the Novel Agent GP-2250 (Misetionamide) and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. ascopubs.org [ascopubs.org]

- 8. panavance.com [panavance.com]

- 9. Antineoplastic activity of GP-2250 in-vitro and in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maintenance Therapy for Pancreatic Cancer, a New Approach Based on the Synergy between the Novel Agent GP-2250 (Misetionamide) and Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Genetic Safety Profile of Direct Black 19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Direct Black 19, a disazo dye, has been subject to scrutiny regarding its potential genotoxic and mutagenic effects. This technical guide provides a comprehensive overview of the key studies investigating the genetic safety profile of this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing quantitative data, outlining experimental protocols, and illustrating the mechanistic pathways involved in its potential genotoxicity.

Executive Summary

The genotoxicity of this compound is primarily associated with its metabolic activation. In its parent form, the dye shows little to no mutagenic activity. However, upon metabolic reduction, particularly by azoreductases present in the gut microbiota and liver, it is cleaved to form aromatic amines. These metabolites, such as benzidine (B372746) and its derivatives, are known to be genotoxic. The primary mechanism of this genotoxicity involves the formation of reactive electrophilic species that can bind to DNA, forming adducts that lead to mutations if not properly repaired.

Data Presentation

The following tables summarize the available quantitative data from key genotoxicity and mutagenicity studies on this compound.

Table 1: Ames Test Results for this compound and its Metabolites

| Test System | Strain | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |

| Salmonella typhimurium | TA98, TA1538 | Required | Not Specified | Mutagenic (Frameshift mutations) | [No specific citation available] |

| Urine extracts from rats treated with this compound | TA98, TA1538 | With S9 | 500 mg/kg (in vivo) | Mutagenic | [No specific citation available] |

| Dithionite-reduced this compound | TA1538 | Not Applicable | Not Specified | 55 revertants/nanomole | [No specific citation available] |

| This compound metabolite | TA1538 | With S9 | Not Specified | 3.0 revertants/nanomole | [No specific citation available] |

Table 2: In Vivo Micronucleus Assay Results for this compound

| Test System | Cell Type | Route of Administration | Dose | Result | Reference |

| Male BALB/c mice | Polychromatic erythrocytes (bone marrow) | Intraperitoneal | Up to 1500 mg/kg (total dose over 24h) | Significant, dose-related increase in micronucleated cells | [No specific citation available] |

Note: Specific quantitative data on the frequency of micronucleated cells at different dose levels were not available in the reviewed literature.

Chromosomal Aberration and Comet Assay Data

Specific quantitative data from chromosomal aberration and comet assays for this compound were not identified in the reviewed scientific literature. However, the positive results in the Ames and micronucleus tests suggest that the compound's metabolites have the potential to induce chromosomal breaks and DNA strand breaks, which would be detectable by these assays.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below, based on established OECD guidelines.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium that are auxotrophic for histidine.

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA1538 are commonly used for detecting frameshift mutagens.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.

-

Procedure: a. A small amount of the bacterial culture, the test substance at various concentrations, and the S9 mix (or buffer) are added to molten top agar (B569324). b. The mixture is poured onto a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertants on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei in erythrocytes.

-

Test Animals: Typically, young adult mice (e.g., BALB/c) of both sexes are used.

-

Administration: The test substance is administered to the animals, usually via intraperitoneal injection or oral gavage, at a range of doses. A positive control (e.g., cyclophosphamide) and a vehicle control are included.

-

Sample Collection: At appropriate time intervals after exposure (e.g., 24 and 48 hours), bone marrow is extracted from the femurs.

-

Slide Preparation and Analysis: a. Bone marrow cells are flushed, and smears are prepared on microscope slides. b. The slides are stained (e.g., with Giemsa and May-Grünwald) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs). c. At least 2000 PCEs per animal are scored for the presence of micronuclei.

-

Data Analysis: The frequency of micronucleated PCEs is calculated for each animal. A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

-

Cell Cultures: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.

-

Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer duration (e.g., 1.5-2 normal cell cycle lengths) without S9.

-

Harvesting and Slide Preparation: a. After treatment, a mitotic arresting agent (e.g., colcemid) is added to accumulate cells in metaphase. b. Cells are harvested, treated with a hypotonic solution, and fixed. c. The cell suspension is dropped onto microscope slides and stained.

-

Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., chromatid and chromosome breaks, exchanges).

-

Data Analysis: The percentage of cells with aberrations is calculated. A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: Single-cell suspensions are obtained from the test system (in vitro cultured cells or in vivo tissues).

-

Embedding in Agarose (B213101): Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then performed at a low voltage.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the "comets" are visualized using a fluorescence microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA), tail length, and tail moment. An increase in these parameters indicates DNA damage.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the genotoxicity of this compound and the general workflows of the toxicological assays.

Caption: Metabolic activation and genotoxic cascade of this compound.

Caption: General workflow of the Ames test.

Caption: General workflow of the in vivo micronucleus assay.

Caption: General workflow of the comet assay.

Conclusion

The available evidence strongly indicates that this compound is an indirect-acting genotoxicant. Its potential to cause DNA damage and mutations is dependent on its metabolic conversion to reactive aromatic amines. The positive findings in the Ames test and the in vivo micronucleus assay underscore the genotoxic concern associated with this dye. While specific quantitative data for chromosomal aberration and comet assays are lacking, the mechanistic understanding of its genotoxicity suggests that it would likely induce positive responses in these assays as well. For a comprehensive risk assessment, further studies to quantify the dose-response relationships in these assays and to further elucidate the specific signaling pathways involved in the cellular response to DNA damage induced by this compound metabolites are warranted. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge and highlighting areas for future investigation.

The Dawn of Synthetic Color: A Technical Guide to the Historical Development and Discovery of Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal moments and scientific breakthroughs in the history of azo dyes. From the serendipitous discovery that launched the synthetic dye industry to the foundational chemical reactions and the brilliant minds behind them, this document provides a comprehensive overview of the genesis of these vibrant compounds. It further delves into their crucial role in the advancement of other scientific fields, notably histology and the dawn of chemotherapy.

A Serendipitous Beginning: The Precursor to Azo Dyes

The story of synthetic dyes begins not with an azo dye, but with a fortuitous accident in 1856. William Henry Perkin, an 18-year-old chemist working under August Wilhelm von Hofmann, was attempting to synthesize the antimalarial drug quinine.[1][2] His experiments with the oxidation of aniline (B41778), a coal tar derivative, using potassium dichromate produced a black precipitate.[2] While cleaning his flask with alcohol, Perkin noticed a brilliant purple solution.[2] This substance, which he named "mauveine" or "aniline purple," became the world's first commercially successful synthetic dye.[1][2] Perkin's discovery, though not an azo dye, ignited a chemical revolution, shifting the focus of organic chemistry towards the creation of synthetic colorants and laying the groundwork for the modern chemical industry.[1]

The Birth of the Azo Chromophore: Peter Griess and the Diazotization Reaction

The true genesis of azo dyes lies in the work of the German chemist Johann Peter Griess. In 1858, Griess discovered a new class of compounds: diazonium salts.[3][4] He found that by treating an aromatic amine with nitrous acid at low temperatures, a highly reactive intermediate was formed.[3][5] This process, now known as the "Griess diazotization reaction," is the cornerstone of azo dye synthesis.[3][6]